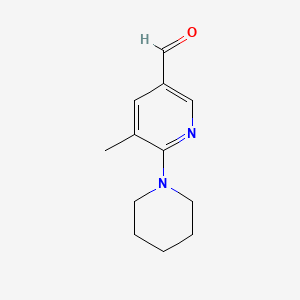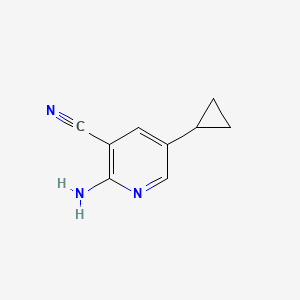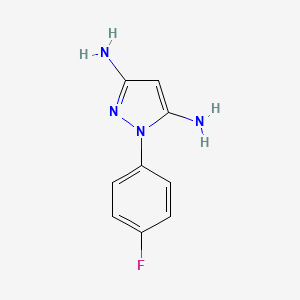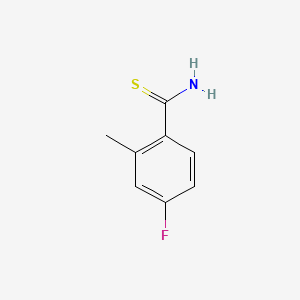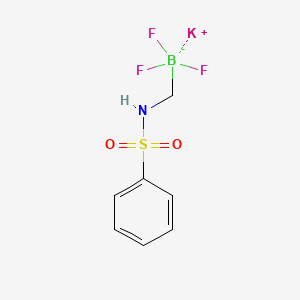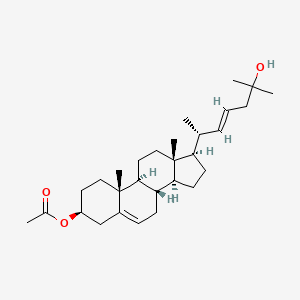
22-Déhydro 25-Hydroxy Cholestérol 3-Acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Dehydro 25-Hydroxy Cholesterol 3-Acetate: is a chemical compound with the molecular formula C29H46O3 and a molecular weight of 442.67 g/mol It is a derivative of cholesterol, specifically modified at the 22 and 25 positions, and acetylated at the 3 position
Applications De Recherche Scientifique
Chemistry:
- Used as a reference standard in analytical chemistry for the identification and quantification of cholesterol derivatives .
Biology:
- Studied for its role in lipid metabolism and its effects on cellular processes.
Medicine:
Industry:
- Utilized in the development of new materials and compounds with specific properties for industrial applications.
Mécanisme D'action
Target of Action
It is a derivative of cholesterol, and its close relative, 25-hydroxycholesterol, is known to interact with various biological processes .
Mode of Action
25-hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism, antivirus process, inflammatory and immune response, and survival signaling pathway .
Biochemical Pathways
25-Hydroxycholesterol, a related compound, is known to be involved in cholesterol metabolism and antivirus process. It is biosynthesized from cholesterol by adding a hydroxyl group at the position 25-carbon of a steroid nucleus . This reaction is catalyzed by cholesterol 25-hydroxylase, a family of enzymes that use oxygen and a di-iron cofactor to catalyze the hydroxylation reaction .
Pharmacokinetics
The cyp3a4 enzyme, a member of the cytochrome p450 family, can catalyze the oxidation of 25-hydroxycholesterol to 7α,25-dihydroxycholesterol . This suggests that members of the cytochrome P450 family are involved in the metabolism of 25-hydroxycholesterol .
Result of Action
25-hydroxycholesterol, a related compound, is known to have wide-ranging influences on innate and adaptive immunity .
Action Environment
It is known that the action of related compounds can be influenced by various factors, including the presence of other molecules, temperature, ph, and the specific cellular environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate typically involves multiple steps, starting from cholesterol or its derivatives. The process includes:
Oxidation: of cholesterol to introduce a hydroxyl group at the 25 position.
Dehydrogenation: at the 22 position to form a double bond.
Acetylation: at the 3 position to introduce the acetate group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve similar steps as the laboratory synthesis, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be essential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 25 position.
Reduction: Reduction reactions can occur at the double bond at the 22 position.
Substitution: The acetate group at the 3 position can be substituted under certain conditions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acetic anhydride for acetylation, various nucleophiles for substitution reactions.
Major Products:
Oxidation products: Ketones or carboxylic acids at the 25 position.
Reduction products: Saturated derivatives at the 22 position.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
25-Hydroxycholesterol: A hydroxylated derivative of cholesterol with similar biological activities.
22-Dehydrocholesterol: A dehydrogenated derivative of cholesterol with a double bond at the 22 position.
Uniqueness:
- The combination of modifications at the 22, 25, and 3 positions makes 22-Dehydro 25-Hydroxy Cholesterol 3-Acetate unique. This specific structure imparts distinct chemical and biological properties, differentiating it from other cholesterol derivatives.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-6-hydroxy-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-19(8-7-15-27(3,4)31)24-11-12-25-23-10-9-21-18-22(32-20(2)30)13-16-28(21,5)26(23)14-17-29(24,25)6/h7-9,19,22-26,31H,10-18H2,1-6H3/b8-7+/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVQPEKLADQJEW-YVHKTFHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/CC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
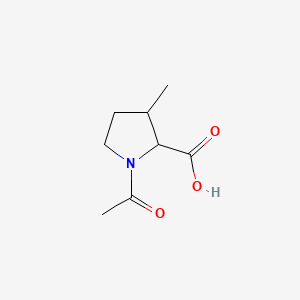
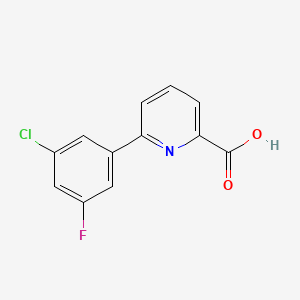
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B582196.png)
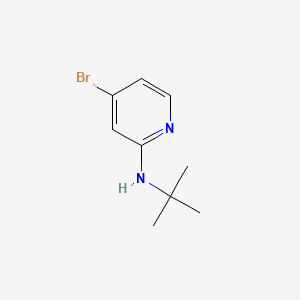
![5-[(5-Nitro-2-furanyl)oxy]-1,3-benzodioxole](/img/no-structure.png)
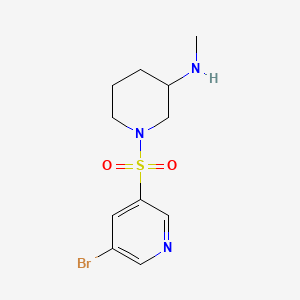
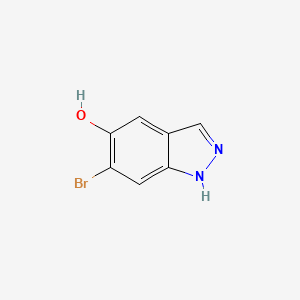
![1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B582202.png)
